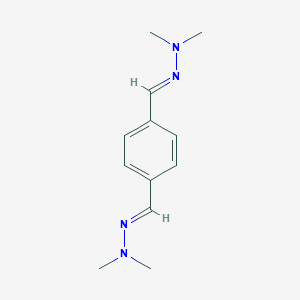
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-methoxyethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-methoxyethyl)amine, commonly known as CEM-102, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a member of the benzylamine family and has been synthesized through various methods. CEM-102 has been found to exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Mécanisme D'action
The mechanism of action of CEM-102 involves inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. This leads to the inhibition of bacterial growth and ultimately, bacterial cell death.
Biochemical and Physiological Effects
CEM-102 has been found to exhibit minimal toxicity in vitro and in vivo studies. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. CEM-102 has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CEM-102 is its broad-spectrum antibacterial activity, making it a promising candidate for the treatment of a range of bacterial infections. However, one limitation of CEM-102 is its potential to induce bacterial resistance with prolonged use.
Orientations Futures
For research include investigating its efficacy in combination with other antibiotics, determining optimal dosing regimens, investigating its activity against biofilms, and developing novel derivatives with improved properties.
Méthodes De Synthèse
CEM-102 has been synthesized through various methods, including the reaction of 2-ethoxy-5-chloro-3-methoxybenzaldehyde with N-(2-methoxyethyl)amine in the presence of a reducing agent. Another method involves the reaction of 2-ethoxy-5-chloro-3-methoxybenzaldehyde with N,N-dimethylethylenediamine in the presence of a reducing agent. Both methods have resulted in the synthesis of CEM-102 with high yields and purity.
Applications De Recherche Scientifique
CEM-102 has been extensively studied for its antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It has been found to exhibit potent activity against these bacteria, making it a promising candidate for the treatment of bacterial infections.
Propriétés
Nom du produit |
N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-(2-methoxyethyl)amine |
|---|---|
Formule moléculaire |
C13H20ClNO3 |
Poids moléculaire |
273.75 g/mol |
Nom IUPAC |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C13H20ClNO3/c1-4-18-13-10(9-15-5-6-16-2)7-11(14)8-12(13)17-3/h7-8,15H,4-6,9H2,1-3H3 |
Clé InChI |
IQZPVBLPGCGTSH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCCOC)Cl)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1OC)Cl)CNCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-{4-[(diethylamino)sulfonyl]benzyl}-N,N-diethylbenzenesulfonamide](/img/structure/B271535.png)


![3-Bromo-1-[2-(4-bromophenyl)-2-oxoethyl]pyridinium](/img/structure/B271545.png)

![ethyl 5-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]-1-(3-chlorophenyl)-2-methyl-1H-indole-3-carboxylate](/img/structure/B271547.png)
![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)
